![molecular formula C14H12N4O3S B11019060 N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11019060.png)
N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, often referred to as Compound X , is a heterocyclic compound with an intriguing structure. Let’s break it down:
N-(6-methoxypyridin-3-yl): This part of the compound contains a pyridine ring substituted at the 6-position with a methoxy group.
2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: The core structure consists of a thiazolo-pyrimidine fused ring system, with a carboxamide group at the 6-position.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Thiazole Formation: Start with a suitable precursor (e.g., 2-aminothiazole) and react it with an appropriate aldehyde or ketone to form the thiazole ring.
Pyrimidine Ring Closure: Introduce the pyrimidine moiety by reacting the thiazole intermediate with a pyrimidine precursor (such as a halopyrimidine).
Carboxamide Formation: Finally, amidate the pyrimidine ring with an amine containing the desired substituent (in this case, the methoxy group).
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield Compound X in high purity.
Chemical Reactions Analysis
Compound X can participate in various chemical reactions:
Oxidation: Oxidation of the thiazole moiety can lead to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions at the pyridine nitrogen or the carboxamide nitrogen are possible.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acyl chlorides (for amidation) are commonly employed.
Scientific Research Applications
Compound X has diverse applications:
Medicine: It exhibits promising anti-tubercular activity against Mycobacterium tuberculosis. Researchers have explored its potential as a novel drug candidate.
Chemistry: Its unique structure makes it an interesting target for synthetic chemists.
Biology: Investigating its interactions with biological targets could reveal new therapeutic pathways.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its thiazolo-pyrimidine core. Similar compounds include N-phenylpyrazine-2-carboxamides and imidazo[2,1-b]thiazole derivatives .
Properties
Molecular Formula |
C14H12N4O3S |
|---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O3S/c1-8-7-18-13(20)10(6-16-14(18)22-8)12(19)17-9-3-4-11(21-2)15-5-9/h3-7H,1-2H3,(H,17,19) |
InChI Key |
XKGBYFSLZNDAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


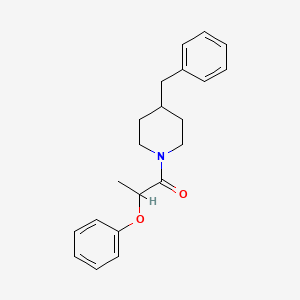
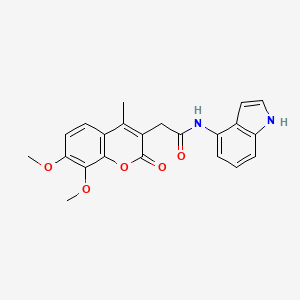
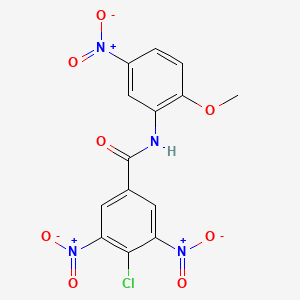
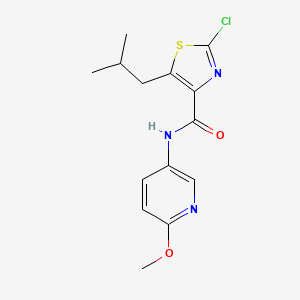
![4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11018992.png)
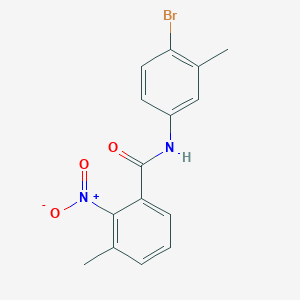
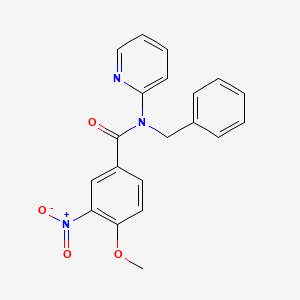
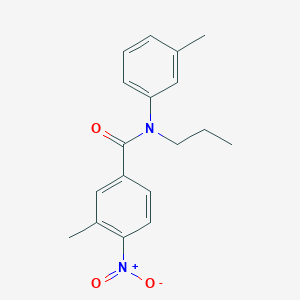
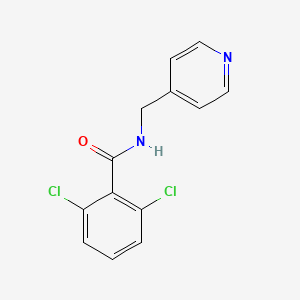
![2-({4-[(2,4,5-trifluorophenyl)acetyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one](/img/structure/B11019033.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11019040.png)
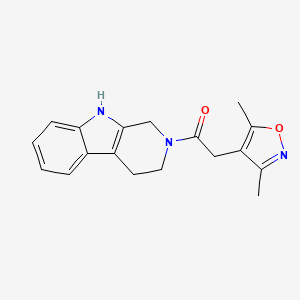
![3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11019053.png)
![methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11019071.png)
